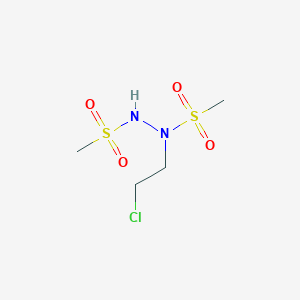
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine
概要
説明
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, also known as mitobronitol, is a chemical compound that has been extensively studied for its potential use as an anticancer agent. Mitobronitol belongs to the class of nitrogen mustards, which are known for their ability to crosslink DNA strands, leading to cell death.
作用機序
Mitobronitol exerts its cytotoxic effects by crosslinking DNA strands, leading to cell death. Specifically, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine forms intrastrand crosslinks between guanine residues, which disrupts DNA replication and transcription. This ultimately leads to cell death and the suppression of tumor growth.
生化学的および生理学的効果
Mitobronitol has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to supply nutrients and oxygen. This inhibition of angiogenesis further suppresses tumor growth.
実験室実験の利点と制限
One advantage of using 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in lab experiments is its relative ease of synthesis. Additionally, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has been extensively studied for its potential use in cancer treatment, meaning that there is a wealth of information available on its mechanism of action and potential applications. One limitation of using 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in lab experiments is its cytotoxic effects, which can make it difficult to work with. Additionally, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has not yet been approved for clinical use, meaning that its potential applications are still being explored.
将来の方向性
There are several potential future directions for research on 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine. One area of interest is the development of new formulations of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine that can improve its efficacy and reduce its toxicity. Additionally, researchers are exploring the use of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in combination with other chemotherapeutic agents to enhance its cytotoxic effects. Another potential area of research is the use of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in combination with immunotherapy, which has shown promising results in the treatment of certain types of cancer. Finally, researchers are exploring the use of 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine in the treatment of other diseases, such as autoimmune disorders and viral infections.
科学的研究の応用
Mitobronitol has been studied for its potential use in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Mitobronitol has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, such as cisplatin and doxorubicin. Additionally, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine has been studied for its potential use in the treatment of glioblastoma, a type of brain cancer that is notoriously difficult to treat.
特性
CAS番号 |
127792-84-1 |
|---|---|
製品名 |
1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine |
分子式 |
C4H11ClN2O4S2 |
分子量 |
250.7 g/mol |
IUPAC名 |
N'-(2-chloroethyl)-N'-methylsulfonylmethanesulfonohydrazide |
InChI |
InChI=1S/C4H11ClN2O4S2/c1-12(8,9)6-7(4-3-5)13(2,10)11/h6H,3-4H2,1-2H3 |
InChIキー |
QVKFHBWVOPWLGX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NN(CCCl)S(=O)(=O)C |
正規SMILES |
CS(=O)(=O)NN(CCCl)S(=O)(=O)C |
その他のCAS番号 |
127792-84-1 |
同義語 |
1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine 90CE compound |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

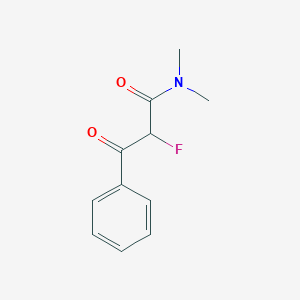
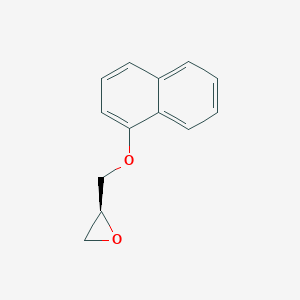
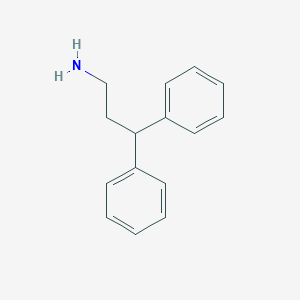
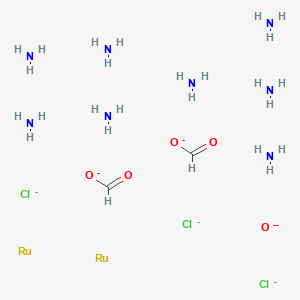
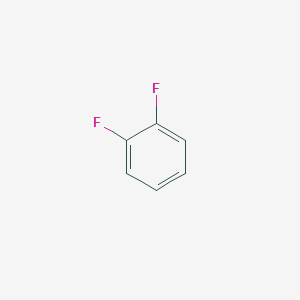
![(5S)-3-Oxo-5-hydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-6-heptenoic acid ethyl ester](/img/structure/B135521.png)
![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)
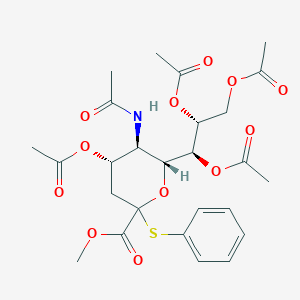
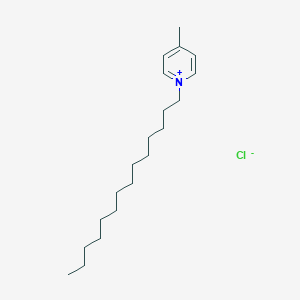
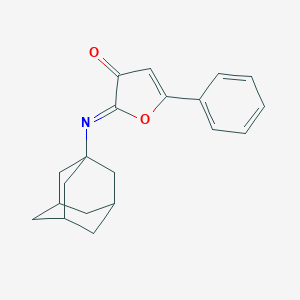
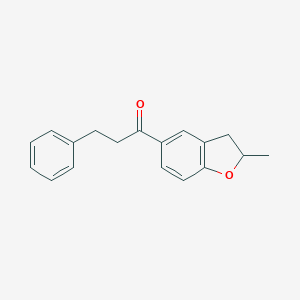
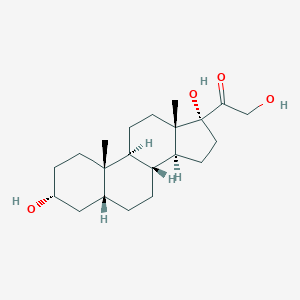
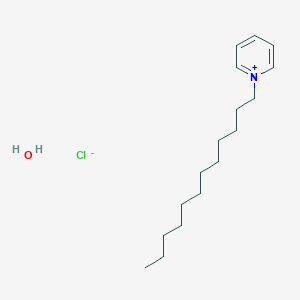
![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)